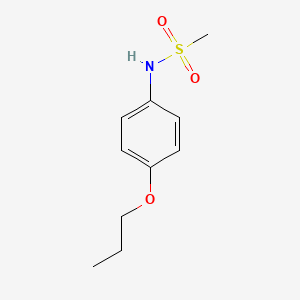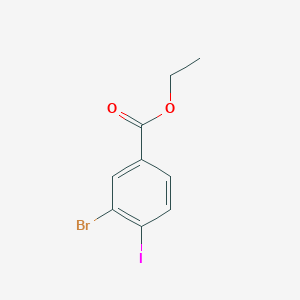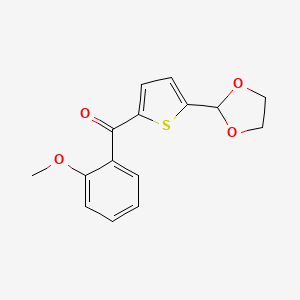
5-(1,3-Dioxolan-2-YL)-2-(2-methoxybenzoyl)thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1,3-Dioxolan-2-YL)-2-(2-methoxybenzoyl)thiophene, also known as 5-DMT, is a heterocyclic aromatic compound belonging to the thiophene family. It is a versatile compound with many potential applications in both organic synthesis and pharmaceutical research.
Wissenschaftliche Forschungsanwendungen
Antidepressant Properties
- Context : Thiophene derivatives, including compounds like 5-(1,3-dioxolan-2-yl)-2-(2-methoxybenzoyl)thiophene, have been studied for their potential antidepressant properties. For instance, benzo[b]thiophene derivatives show promise as dual antidepressant drugs, demonstrating both serotonin receptor affinity and serotonin reuptake inhibition (Orus et al., 2002).
Electronic and Optical Properties
- Context : Thiophene derivatives are also of interest in the field of electronics and optics. Their electronic and electrochromic properties are being explored for applications in devices like solar cells and electrochromic films. Notably, novel monomers incorporating thiophene have shown promise in this area (Hu et al., 2019).
Coordination with Metal Ions
- Context : Research has shown that certain thiophene compounds can interact with metal ions, suggesting potential applications in materials science and catalysis. These interactions vary depending on the nature of the thiophene derivative and the metal ion involved (Salameh & Tayim, 1983).
Leukotriene Biosynthesis Inhibition
- Context : Dioxolane inhibitors, related to 1,3-dioxolane structures, have been investigated for their role in inhibiting leukotriene biosynthesis, which is significant in inflammatory processes. These compounds show in vitro and in vivo potency, suggesting therapeutic potential (Crawley & Briggs, 1995).
Solar Cell Applications
- Context : There is ongoing research into using thiophene derivatives in the development of non-fullerene electron acceptors for solar cells. These compounds, when paired with appropriate donor polymers, have shown promising efficiency in power conversion, highlighting their potential in renewable energy technologies (Patil et al., 2015).
Antitumor Properties
- Context : Compounds with thiophene and benzodioxol moieties have been synthesized and evaluated for their antitumor properties. Some of these compounds have shown significant activity against various cancer cell lines, indicating their potential in cancer therapy (Insuasty et al., 2012).
Antibacterial and Antifungal Applications
- Context : Thiophene-containing compounds have been explored for their antibacterial and antifungal properties, demonstrating effectiveness against certain bacterial strains and fungi. This highlights their potential in addressing microbial resistance issues (Mabkhot et al., 2017).
Antimicrobial and Antioxidant Activities
- Context : Novel thiophene derivatives have been synthesized and screened for antimicrobial and antioxidant activities. Some of these compounds have shown excellent activity, suggesting their usefulness in pharmaceutical applications (Raghavendra et al., 2016).
Optoelectronic Applications
- Context : Thiophene derivatives are being studied for their potential in optoelectronic applications. Their photophysical properties, such as fluorescence, make them suitable for use in OLEDs, solar cells, and chemosensors (Dappour et al., 2019).
Eigenschaften
IUPAC Name |
[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-(2-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4S/c1-17-11-5-3-2-4-10(11)14(16)12-6-7-13(20-12)15-18-8-9-19-15/h2-7,15H,8-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEKBIAMKKAQESI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C2=CC=C(S2)C3OCCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20641919 |
Source


|
| Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](2-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20641919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,3-Dioxolan-2-YL)-2-(2-methoxybenzoyl)thiophene | |
CAS RN |
898773-08-5 |
Source


|
| Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](2-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20641919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

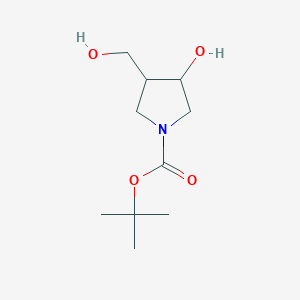
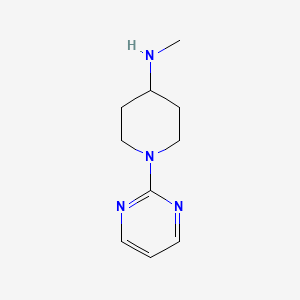
![1,4,5,6-Tetrahydrocyclopenta[C]pyrazole-3-carbonitrile](/img/structure/B1359292.png)
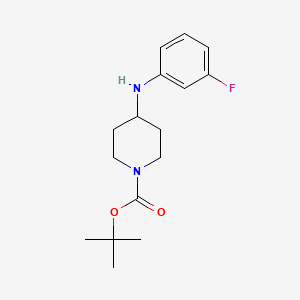
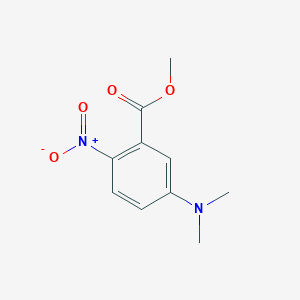



![7-Chlorobenzo[d]oxazole](/img/structure/B1359311.png)
![3-[3-(Trifluoromethyl)phenoxy]aniline](/img/structure/B1359313.png)

